molecular formula C-H-N-S.1/2Hg B1164915 Nickel thiocyanate CAS No. 20427-77-4

Nickel thiocyanate

Cat. No.: B1164915
CAS No.: 20427-77-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nickel(II) Coordination Chemistry Principles

Nickel(II) coordination chemistry is a well-established area within inorganic chemistry, characterized by the diverse coordination geometries and magnetic properties exhibited by Ni²⁺ complexes. Nickel is a transition metal, and nickel(II) shares many chemical behaviors with iron(II) and cobalt(II). wikipedia.org Ni²⁺, with a d⁸ electron configuration, commonly adopts square planar, tetrahedral, and octahedral geometries depending on the nature and steric bulk of the ligands. ontosight.aincert.nic.in The geometry significantly influences the complex's electronic structure and magnetic properties. For instance, square planar Ni(II) complexes are typically diamagnetic, while octahedral and tetrahedral complexes are often paramagnetic. researchgate.net The study of nickel(II) complexes contributes to the understanding of fundamental coordination chemistry principles, including ligand field theory. ontosight.ai The stability and reactivity of Ni(II) complexes can be tuned by varying the ligands, leading to applications in catalysis and the development of new materials. ontosight.ai

Historical Context and Recent Advancements in Nickel Thiocyanate (B1210189) Research

The study of nickel thiocyanate and its complexes has a considerable history within inorganic chemistry, driven by the interesting coordination behavior of the thiocyanate ligand and the varied properties of nickel(II). Early research likely focused on the synthesis and basic characterization of Ni(SCN)₂ and its simple adducts. The thiocyanate ion can coordinate through either the nitrogen (Ni-NCS) or sulfur (Ni-SCN) atom, or even bridge multiple metal centers (Ni-NCS-Ni or Ni-SCN-Ni), leading to a variety of structural motifs. wikipedia.org

Recent advancements in this compound research have focused on synthesizing novel complexes with specific architectures and exploring their potential applications. This includes the development of coordination polymers where this compound serves as a building block. smolecule.com Research has also investigated the use of this compound complexes as catalysts in organic synthesis, such as cross-coupling reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and in polymerization reactions. smolecule.comresearchgate.net Studies have also delved into the electrochemical properties of this compound, including its use in electrodeposition and as an electrolyte in electrochemical investigations. smolecule.com Furthermore, recent work has explored the synthesis and characterization of mixed-ligand nickel(II) thiocyanate complexes with various organic ligands, investigating their structural, magnetic, and sometimes biological properties. tandfonline.comijlpr.comresearchgate.netrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to understand the electronic structure and properties of these complexes and to predict ligand affinities. researchgate.netrsc.org

Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₂N₂NiS₂ alfa-chemistry.comchembk.comeasychem.org
Molecular Weight174.86 g/mol alfa-chemistry.comchembk.com
AppearanceGreen or blue crystalline solid (anhydrous) smolecule.com
AppearanceDark brown powder (anhydrous) chembk.com
Solubility in water35.48 g/100g solution (25°C) chembk.comchemsrc.com
CAS Number13689-92-4 alfa-chemistry.comchembk.comeasychem.org
PubChem CID5145251 alfa-chemistry.comnih.goveasychem.org

Data Table: Selected Examples of Nickel(II) Thiocyanate Complexes and Research Areas

Complex TypeResearch FocusSource
Complexes with Schiff Bases and Thiocyanate LigandsSynthesis, Crystal Structures, Characterization tandfonline.com
Mixed ligand complexes with nicotinanilide and thiocyanateSynthesis, Characterization, Spectral Studies, Electrochemical, Antimicrobial ijlpr.com
Complexes with isonicotinamide (B137802) and water as ligands/co-crystallized moietiesSynthesis, Crystal Structures, DFT Calculations, Intermolecular Interactions researchgate.netrsc.org
Cyclohexylammonium Hexaisothiocyanatonickelate(II) DihydrateSingle-Source Precursor for Nickel Oxide and Sulfide Nanocrystals mdpi.com
This compound complex with ChiraphosCatalyst for Cross-Coupling Reactions and Polymerization researchgate.net

Properties

CAS No.

20427-77-4

Molecular Formula

C-H-N-S.1/2Hg

Origin of Product

United States

Synthetic Methodologies for Nickel Thiocyanate and Its Coordination Compounds

Direct Synthesis Routes for Anhydrous Nickel Thiocyanate (B1210189)

Anhydrous nickel thiocyanate can be prepared through methods that minimize or eliminate the presence of water during the final stages of synthesis.

Precipitation from Aqueous Solutions

While typically yielding hydrated forms, precipitation from aqueous solutions can be a precursor step to obtaining anhydrous this compound. For instance, nickel(II) thiocyanate can be prepared by reacting barium thiocyanate with nickel sulfate (B86663) solutions. The insoluble barium sulfate precipitates out and can be removed, leaving a solution of this compound. Evaporation of the water from this solution can lead to microcrystalline Ni(SCN)₂. wikipedia.org Another method involves reacting thiocyanic acid with nickel carbonate(II), which produces this compound and carbon dioxide gas. Concentrating the resulting solution allows for crystallization. Below 15°C, the tetrahydrate precipitates, while above 25°C, the hemihydrate forms. The hemihydrate can then be dehydrated at 150°C to obtain the anhydrous compound. guidechem.com

Reaction of Metal Salts with Thiocyanate Sources

Anhydrous this compound can be synthesized by reacting a nickel salt with a thiocyanate salt in a non-aqueous or controlled-water environment. One method involves a metathetical reaction between an alkali metal or ammonium (B1175870) thiocyanate and a sulfate or chloride of nickel in an alcoholic medium containing water. The mixture is then distilled to remove water as an azeotrope with the alcohol, leading to an anhydrous solution of this compound and the precipitation of an insoluble alkali metal or ammonium sulfate or chloride salt, which can be separated. google.com For example, reacting nickel sulfate with ammonium thiocyanate in an anhydrous lower monohydric alcohol solvent can drive the reaction to completion due to the relative insolubility of ammonium sulfate, which precipitates out while this compound remains in solution. google.com Similarly, reacting nickel chloride with potassium thiocyanate in a suitable solvent like 1-butanol (B46404) under reflux conditions can yield this compound coordination compounds through ligand substitution.

Solvothermal and Hydrothermal Preparation Techniques for Crystalline Phases

Solvothermal and hydrothermal synthesis techniques involve heating precursor solutions in sealed vessels at temperatures above the boiling point of the solvent, offering control over the crystallinity and morphology of the resulting materials. royalsocietypublishing.org While these methods are often applied to synthesize metal sulfides and oxides, they can be adapted for the preparation of crystalline this compound phases or nickel compounds incorporating thiocyanate. For instance, solvothermal methods have been used to synthesize nickel sulfides using nickel precursors and sulfur sources in various solvents at elevated temperatures, leading to crystalline nanostructures. researchgate.netrsc.orgacs.org The choice of solvent, temperature, and precursors are critical parameters influencing the final crystalline product. researchgate.netrsc.org

Controlled Crystallization and Co-precipitation Approaches

Controlled crystallization and co-precipitation are techniques used to obtain solid materials with desired particle size, morphology, and purity. These methods involve carefully controlling parameters such as concentration, temperature, pH, and the rate of mixing of reactants to influence the nucleation and growth of crystals. amrita.edu While the provided search results primarily discuss controlled co-precipitation in the context of synthesizing nickel-containing mixed metal hydroxides for battery materials jst.go.jp, the principles can be applied to the crystallization of this compound. Controlled crystallization from solution can yield different hydrated forms depending on the temperature guidechem.com. Co-precipitation involves the simultaneous precipitation of multiple components, which could be relevant for synthesizing mixed metal thiocyanates or incorporating additives during the formation of this compound crystals. amrita.edu

Ligand Substitution Reactions in Nickel(II) Precursors

Ligand substitution reactions are a common approach to synthesize nickel(II) coordination compounds, including those containing thiocyanate ligands. These reactions involve replacing existing ligands coordinated to a nickel(II) center with other ligands, such as phosphines.

Reactions with Phosphine (B1218219) Ligands (e.g., Triphenylphosphine)

Nickel(II) thiocyanate can react with phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), to form coordination complexes. capes.gov.brias.ac.in For example, the complex bis(thiocyanato-κN)bis(triphenylphosphine)nickel(II), [Ni(NCS)₂(PPh₃)₂], can be synthesized by reacting nickel chloride hexahydrate with triphenylphosphine and potassium thiocyanate in a solvent like 1-butanol under reflux conditions. In this reaction, triphenylphosphine and thiocyanate ions substitute the water molecules and chloride ions coordinated to the nickel(II) center.

These complexes typically feature a nickel atom coordinated to two thiocyanate ligands and two triphenylphosphine ligands. smolecule.com The coordination geometry around the nickel center can be square planar or distorted tetrahedral, although nickel(II) thiocyanate complexes with phosphine ligands often exhibit a square-planar geometry. capes.gov.brcore.ac.uk The thiocyanate ligand is typically N-bonded in these complexes. core.ac.uk The properties and structure of these complexes are influenced by the electronic and steric effects of the phosphine ligands. capes.gov.br

Ligand substitution reactions involving nickel(II) thiocyanate and phosphine ligands have been explored for synthesizing various coordination compounds. For instance, reactions of nickel(II) dithiocarbamates with triphenylphosphine can lead to mixed ligand complexes containing both dithiocarbamate (B8719985) and triphenylphosphine ligands, along with thiocyanate if present in the reaction mixture. ias.ac.inresearchgate.net

Reactions with Amine-Based Ligands (e.g., Isonicotinamide (B137802), Diamines)

This compound readily forms coordination complexes with various amine-based ligands. The reaction of nickel(II) thiocyanate with isonicotinamide (isn) in aqueous solutions has been shown to yield a series of complexes with different stoichiometries and structures, depending on the concentration of isonicotinamide. rsc.orgresearchgate.net In these complexes, the nickel atom is typically octahedrally coordinated, with two thiocyanate nitrogen atoms and varying numbers of isonicotinamide nitrogen atoms and water oxygen atoms coordinating to the metal center. rsc.orgresearchgate.net For example, complexes with compositions such as [Ni(NCS)₂(isn)₂(H₂O)₂]·2H₂O, [Ni(NCS)₂(isn)₂(H₂O)₂], [Ni(NCS)₂(isn)₃(H₂O)]·2.5H₂O, and [Ni(NCS)₂(isn)₄]·3H₂O have been reported. rsc.orgresearchgate.net

Reactions with diamines also lead to the formation of this compound coordination compounds. Studies have shown the synthesis of complexes involving ligands like 1,2-diaminopropane (B80664) (pn) and triethylenetetramine (B94423) (trien). nih.gov For instance, the reaction of nickel(II) nitrate (B79036) hexahydrate and sodium thiocyanate with 1,2-diaminopropane in water resulted in the formation of [{Cu(pn)₂}₂Ni(NCS)₆]n·2nH₂O, where thiocyanate ligands bridge the metal centers. nih.gov Another example includes the synthesis of complexes with bis(3-aminopropyl)methylamine (medpt), forming a dimeric nickel(II) thiocyanate complex where two nickel ions are bridged by two thiocyanate ligands in an end-to-end fashion, resulting in distorted octahedral coordination around the nickel atoms. researchgate.net

Influence of Solvent Systems and Molar Ratios on Product Stoichiometry and Structure

The solvent system and the molar ratios of reactants play a significant role in determining the stoichiometry and structure of this compound coordination compounds. The use of different solvents like water, methanol, or acetonitrile (B52724) in the reaction of Ni(NCS)₂ with ligands such as 3-bromopyridine (B30812) can lead to the formation of different crystalline phases and polymorphs. d-nb.info For example, reacting Ni(NCS)₂ with 3-bromopyridine in a 1:4 metal-to-coligand ratio in acetonitrile yields [Ni(NCS)₂(3-bromopyridine)₄] (1-I), while lowering the ratio to 1:2 can result in a different phase containing acetonitrile solvate molecules, [Ni(NCS)₂(3-bromopyridine)₂] · CH₃CN (4). d-nb.info

The concentration of the amine-based ligand directly influences the number of coordinated ligands in the resulting complex. In the case of isonicotinamide, varying its concentration in aqueous solutions during the synthesis with nickel(II) thiocyanate leads to complexes with different numbers of coordinated isonicotinamide and water molecules. rsc.orgresearchgate.net This highlights how the molar ratio of the metal salt to the ligand can control the composition of the coordination sphere around the nickel center. rsc.orgresearchgate.net

Here is a table summarizing some this compound coordination compounds synthesized with amine-based ligands and the influence of solvent and molar ratio:

LigandSolvent SystemMetal:Ligand RatioRepresentative Product Stoichiometry/StructureKey Structural FeaturesRef.
IsonicotinamideAqueous solutionsVaried[Ni(NCS)₂(isn)ₓ(H₂O)y]·nH₂O (x, y, n vary)Octahedral Ni, coordination by N(isn), N(NCS), O(H₂O); hydrogen bonding networks. rsc.orgresearchgate.net
3-BromopyridineWater, Methanol, AcetonitrileVaried (e.g., 1:2, 1:4)[Ni(NCS)₂(3-bromopyridine)₂] · CH₃CN, [Ni(NCS)₂(3-bromopyridine)₄]Discrete octahedral complexes or corrugated chains with μ-1,3-bridging thiocyanate. d-nb.info d-nb.info
1,2-DiaminopropaneWaterNot specified[{Cu(pn)₂}₂Ni(NCS)₆]n·2nH₂O2D layers with thiocyanate bridges. nih.gov
Bis(3-aminopropyl)methylamineNot specifiedNot specified[Ni₂(μ-SCN)₂(medpt)₂(NCS)₂]Dimeric structure with end-to-end bridging thiocyanate; distorted octahedral Ni. researchgate.net researchgate.net

Crystallographic and Structural Elucidation of Nickel Thiocyanate Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. For nickel thiocyanate (B1210189) compounds, this method has been crucial in elucidating their three-dimensional structures, including the determination of crystal systems, space groups, unit cell parameters, and crystal packing motifs.

Determination of Crystal Systems and Space Groups

Single-crystal X-ray diffraction studies on various nickel(II) thiocyanate complexes have revealed crystallization in different crystal systems and space groups. For instance, the structure of Ni(SCN)₂ was determined via single-crystal X-ray diffraction. wikipedia.orgwikiwand.com Some nickel(II) thiocyanate coordination compounds with 3-bromopyridine (B30812) have been shown to crystallize in monoclinic space groups P2₁/c and C2/c. uj.edu.pld-nb.info Another compound, Ni(NCS)₂(C₆H₇N)₂, crystallizes with two crystallographically independent Ni(II) cations, one on a twofold rotational axis and the other on a center of inversion. nih.gov Complexes with Schiff base ligands have been reported to crystallize in monoclinic space group C2/c and hexagonal space group R–3. tandfonline.comtandfonline.com A one-dimensional nickel(II) thiocyanate compound with bis(3-aminopropyl)methylamine crystallizes in the monoclinic space group P2₁/n. rsc.org Ni(NCS)₂(3-cyanopyridine)₄ crystallizes in the orthorhombic space group Pna2₁. d-nb.info Bis(thioacetamide)nickel(II) thiocyanate crystallizes in the trigonal crystal system with space group P3₁21. iucr.org

Here is a table summarizing some of the reported crystal systems and space groups for nickel(II) thiocyanate compounds:

CompoundCrystal SystemSpace Group
Ni(NCS)₂(3-bromopyridine)₂(H₂O)₂MonoclinicP2₁/c
Ni(NCS)₂(3-bromopyridine)₂(CH₃OH)₂MonoclinicC2/c
Ni(NCS)₂(3-bromopyridine)₂ · CH₃CNMonoclinicC2/c
Ni(NCS)₂(3-bromopyridine)₂ (Compound 5)OrthorhombicPna2₁
{NiL(SCN)(µ-SCN)}methylamine)MonoclinicP2₁/n
Ni(NCS)₂(3-cyanopyridine)₄OrthorhombicPna2₁
Bis(thioacetamide)nickel(II) thiocyanateTrigonalP3₁21
[Ni(BMP)₂] (with Schiff base)MonoclinicC2/c
[Ni(CMP)₂(NCS)₂] (with Schiff base)HexagonalR–3

Elucidation of Unit Cell Parameters and Crystal Packing Motifs

X-ray diffraction provides the unit cell parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell, the basic repeating unit of a crystal lattice. For bis(thioacetamide)nickel(II) thiocyanate, the unit cell parameters are a = 9.463 Å and c = 12.627 Å in the P3₁21 space group, with three formula units per unit cell. iucr.org For [{NiL(SCN)(µ-SCN)}], the lattice constants are a = 11.113(3) Å, b = 16.706(4) Å, c = 7.802(2) Å, and β = 106.94(3)° in the monoclinic space group P2₁/n. rsc.org

Crystal packing motifs describe how these unit cells assemble in three dimensions, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. The structure of Ni(SCN)₂ consists of two-dimensional sheets held together by Van der Waals forces, belonging to the mercury thiocyanate structure-type. wikipedia.orgwikiwand.com In bis(thioacetamide)nickel(II) thiocyanate, the octahedra around the nickel atoms are linked into helical chains. iucr.org In some nickel(II) thiocyanate compounds with 3-bromopyridine, discrete complexes are linked by intermolecular O-H···S hydrogen bonding. d-nb.info In other cases, Ni cations are linked by pairs of thiocyanate anions into linear or corrugated chains. uj.edu.pld-nb.info Hydrogen bonding interactions, such as N-H···O, N-H···S, and C-H···S, C-H···O, C-H···N, play a significant role in the crystal packing of nickel(II) thiocyanate complexes with ligands like isonicotinamide (B137802). researchgate.net The crystal packing can also be influenced by the nature of co-ligands, leading to diverse structural architectures like 2D layers, 1D chains, and 0D discrete units. nih.govnih.gov

Coordination Geometry and Stereochemistry around Nickel(II) Centers

Nickel(II) (d⁸) complexes exhibit a variety of coordination geometries, with the most common being octahedral, tetrahedral, and square planar. The coordination geometry around the nickel(II) center in thiocyanate compounds is influenced by the nature of the ligands, including the thiocyanate anion itself, which can coordinate through nitrogen (N-bonded, isothiocyanate) or sulfur (S-bonded, thiocyanate), or bridge between metal centers.

Octahedral Coordination Environments

Octahedral coordination is frequently observed for nickel(II) in thiocyanate complexes. In many complexes, the nickel atom is octahedrally coordinated by two thiocyanate N atoms and other ligands such as isonicotinamide and water. researchgate.netrsc.org In the structure of Ni(SCN)₂, each nickel is octahedrally coordinated by four sulfur atoms and two nitrogen atoms from bridging thiocyanate ligands. wikipedia.orgwikiwand.comvulcanchem.com In bis(thioacetamide)nickel(II) thiocyanate, the coordination around each Ni atom is octahedral, involving two sulfur atoms from thioacetamide (B46855) molecules and two sulfur and two nitrogen atoms from bridging NCS groups. iucr.org

Other examples of octahedral coordination include complexes where Ni(II) is coordinated by two N-bonded thiocyanate anions and four 3-bromopyridine ligands, or by two N- and two S-bonding thiocyanate anions and two 3-bromopyridine ligands. uj.edu.pld-nb.info In some heterometallic copper-nickel thiocyanate complexes, the coordination polyhedron for nickel(II) was consistently found to be octahedral, while the copper coordination varied. nih.govnih.gov Distorted octahedral geometries are also common, with distortions evident from octahedral angle variance and mean octahedral quadratic elongation values. d-nb.infod-nb.info

Tetrahedral and Distorted Tetrahedral Geometries

While octahedral and square planar geometries are more prevalent for Ni(II), tetrahedral coordination can occur, particularly with weak-field ligands. Four-coordinated tetrakis(isothiocyanate) complexes like [Ni(NCS)₄]²⁻ are expected to be tetrahedral. wikipedia.org Some studies suggest that in certain electrochemically generated solutions, a mixture of four-coordinate (tetrahedral) and octahedral species might be present for Ni(II) interacting with cyanate, although for thiocyanate, the complex ion generated appears to be six-coordinate. rsc.org Distorted tetrahedral environments have been observed for other metal ions in heterometallic nickel complexes, such as Zn(II) and Hg(II). rsc.org

Square Planar and Pseudo-Square-Pyramidal Arrangements

Square planar geometry is characteristic of many four-coordinate d⁸ complexes, including some nickel(II) thiocyanate compounds. Square planar complexes of nickel(II) are typically diamagnetic and can be yellow, red, or brown. ukessays.com An X-ray structure determination of a reaction product involving a platinum metalloligand and a nickel thiocyanate complex revealed a square-planar coordination geometry about nickel, with an N-bonded thiocyanate ligand. waikato.ac.nzcore.ac.uk This square-planar geometry around nickel(II) has been observed in other nickel(II) thiocyanate complexes containing phosphine (B1218219) ligands. core.ac.ukresearchgate.net

Pseudo-square-pyramidal arrangements represent a five-coordinate geometry that is a distortion of a square pyramid. Some nickel(II) thiocyanato complexes with bimetallic units have exhibited magnetic properties indicative of Ni(II)-Ni(II) ferromagnetic interactions with zero-field splitting effects caused by pseudo-square-pyramidal or pseudo-trigonal-bipyramidal coordination environments. cdnsciencepub.comdntb.gov.ua Distorted square-pyramidal geometry has also been reported for a nickel center with a tridentate phosphine ligand and one thiocyanato ligand in the basal plane, and an axial N-bonded thiocyanato ligand. researchgate.net

Coordination GeometryCharacteristicsExamples/Context
OctahedralSix ligands coordinated to the Ni(II) center. Most common geometry.Ni(SCN)₂, complexes with isonicotinamide and water, complexes with 3-bromopyridine, heterometallic complexes. wikipedia.orgwikiwand.comuj.edu.pld-nb.infoiucr.orgresearchgate.netnih.govnih.govrsc.orgvulcanchem.com
TetrahedralFour ligands coordinated to the Ni(II) center. Expected for weak-field ligands.[Ni(NCS)₄]²⁻ (expected), possible in electrochemically generated solutions. wikipedia.orgrsc.org
Square PlanarFour ligands coordinated to the Ni(II) center in a plane. Typically diamagnetic.Complexes with platinum metalloligands and phosphine ligands, some complexes with salen-type ligands. rsc.orgwaikato.ac.nzcore.ac.ukresearchgate.net
Pseudo-Square-PyramidalFive-coordinate geometry, distorted square pyramid.Observed in some bimetallic nickel(II) thiocyanato complexes. researchgate.netcdnsciencepub.comdntb.gov.ua

Influence of Ancillary Ligands on Coordination Polyhedra

The coordination polyhedron of nickel(II) in thiocyanate complexes is frequently octahedral, although distorted octahedral and square planar geometries are also observed, depending on the nature of the ancillary ligands and the coordination mode of the thiocyanate ion. In many nickel(II) complexes, the nickel center is octahedrally coordinated, involving nitrogen atoms from thiocyanate ligands and/or ancillary nitrogen or oxygen donor ligands. nih.govresearchgate.nettandfonline.comiucr.orgactascientific.com For instance, in a series of nickel(II) thiocyanate complexes with isonicotinamide and water, the nickel atom is consistently octahedrally coordinated by two thiocyanate nitrogen atoms and varying numbers of isonicotinamide nitrogen and water oxygen atoms. researchgate.net Similarly, in heterometallic copper(II)-nickel(II) complexes based on the [Ni(NCS)₆]⁴⁻ unit, the nickel(II) coordination polyhedron is always octahedral, despite different coordination polyhedra observed for copper(II) depending on the polyamine ancillary ligand used. nih.govresearchgate.net

Thiocyanate Coordination Modes and Linkage Isomerism

The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either its nitrogen (N) atom or its sulfur (S) atom. This ability gives rise to different coordination modes and the phenomenon of linkage isomerism. wikipedia.orgbiologynotesonline.comwikipedia.org

N-Bonded (Isothiocyanato) Ligands

When the thiocyanate ligand coordinates to the metal center through its nitrogen atom, it is referred to as an isothiocyanato ligand (NCS⁻). This binding mode is prevalent, particularly with hard metal cations like nickel(II), according to the Hard-Soft Acid-Base (HSAB) theory. wikipedia.orglibretexts.org In many nickel(II) thiocyanate complexes, the thiocyanate ligands are terminally N-bonded. researchgate.netresearchgate.netiucr.orguj.edu.pliucr.orgresearchgate.net For instance, in discrete octahedral complexes with isonicotinamide or 3-bromopyridine, the nickel cations are coordinated by terminal N-bonded thiocyanate anions. researchgate.netuj.edu.pl Homoleptic complexes of nickel(II), such as [Ni(NCS)₆]⁴⁻, feature six isothiocyanato ligands, with the nickel ion in an octahedral environment formed by the nitrogen atoms. wikipedia.orgmdpi.com The Ni-N-C angle in isothiocyanato complexes is typically close to 180°. wikipedia.org

S-Bonded (Thiocyanato) Ligands

Coordination of the thiocyanate ligand through its sulfur atom results in a thiocyanato ligand (SCN⁻). While less common for first-row transition metals like nickel(II) compared to N-bonding, S-bonding does occur, especially in certain structural contexts or with specific ancillary ligands. wikipedia.org In some nickel(II) coordination polymers, thiocyanate can act as a bridging ligand coordinating through both nitrogen and sulfur atoms, effectively exhibiting S-bonding to one metal center. iucr.orgrsc.orgiucr.org The Ni-S-C angle in thiocyanato complexes is usually around 100°. wikipedia.org An example is found in poly[bis(acetonitrile)di-μ-thiocyanato-nickel(II)], where the Ni(II) cation is coordinated by both N-bonded and S-bonded thiocyanate anions in an octahedral NiN₄S₂ environment. iucr.org

Bridging Thiocyanate Ligands (e.g., μ-1,3-NCS, End-to-End Bridging)

The ambidentate nature of the thiocyanate ligand allows it to bridge between two or more metal centers, leading to the formation of extended structures. Common bridging modes include the end-to-end or μ-1,3-NCS mode, where the thiocyanate ligand connects metal centers through both its nitrogen and sulfur atoms (M-NCS-M'). nih.goviucr.orgresearchgate.netrsc.orguj.edu.placs.orgd-nb.infoacs.orgmdpi.com This μ-1,3-NCS bridging is frequently observed in polymeric this compound compounds, contributing to the formation of chains or layers. iucr.orgrsc.orguj.edu.placs.orgd-nb.infoacs.org For instance, in Ni(NCS)₂(HIm)₂ (HIm = imidazole), nickel(II) ions are bridged by two end-to-end thiocyanate groups in a trans arrangement, forming a one-dimensional polymeric chain. acs.org Another bridging mode is μ-1,1-SCN, where the thiocyanate bridges through the sulfur atom to two metal centers. researchgate.net More complex bridging modes, such as μ-1,3,3-N,S,S, have also been reported in this compound coordination polymers, leading to intricate chain structures. iucr.org

Analysis of Linkage Isomerism and its Structural Implications

Linkage isomerism arises when a ligand can bind through different atoms, as is the case with the thiocyanate ion (NCS⁻/SCN⁻). biologynotesonline.comwikipedia.org The preference for N-bonding (isothiocyanato) or S-bonding (thiocyanato) in nickel(II) complexes is influenced by factors such as the electronic properties of the nickel center, the nature of other ligands present, and crystallization conditions. wikipedia.orglibretexts.org While nickel(II), being a relatively hard acid, generally favors coordination to the harder nitrogen atom, S-bonding can occur, particularly in complexes with softer ancillary ligands or in bridging scenarios. iucr.orgrsc.orgrsc.orgwikipedia.orgiucr.org

Supramolecular Architecture and Extended Solid-State Structures

This compound compounds frequently form supramolecular architectures and extended solid-state structures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. These extended structures are often a result of the bridging capabilities of the thiocyanate ligand and are further stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netiucr.orgresearchgate.netrsc.orgiucr.orgiucr.orgiucr.orgacs.orgd-nb.infoacs.orgmdpi.comwikipedia.orgrsc.orgresearchgate.net

One-dimensional polymeric chains are commonly observed, formed by nickel centers bridged by thiocyanate ligands, often in an end-to-end fashion. iucr.orgacs.orgacs.orgrsc.org These chains can have different topologies, such as zigzag or helical arrangements, depending on the specific complex. iucr.orgresearchgate.netacs.org Two-dimensional layered structures can arise from the bridging of nickel centers by thiocyanate ligands in multiple directions. nih.govresearchgate.netrsc.orgrsc.orgd-nb.infowikipedia.org For instance, the structure of Ni(SCN)₂ consists of 2D sheets where each nickel is octahedrally coordinated by four sulfur and two nitrogen atoms from bridging thiocyanate ligands. wikipedia.org Three-dimensional networks can be formed when thiocyanate ligands bridge metal centers in all three dimensions. iucr.orgresearchgate.net

Compound NamePubChem CID
This compound5145251
Sodium thiocyanate516871
Potassium thiocyanate516815

Data Table: Selected Ni-Ligand Bond Lengths and Angles in Representative this compound Complexes

ComplexNi-NCS (Å)Ni-SCN (Å)Ni-N(ancillary) (Å)Ni-O(ancillary) (Å)N-Ni-N Angle (°)S-Ni-S Angle (°)N-Ni-S Angle (°)Ni-N-C Angle (°)Ni-S-C Angle (°)Coordination GeometryRef.
[Ni(NCS)₆]⁴⁻2.075-2.102---~90, ~180--~180-Octahedral nih.gov
Ni(SCN)₂ (solid state)---------Octahedral (distorted) wikipedia.org
[Ni(NCS)₂(HIm)₂]n---------Octahedral acs.org
[Ni(NCS)₂(CH₃CN)₂]n (bridging N, S)2.021-2.0232.5305-2.5341--~90, ~180-~90--Octahedral iucr.org
[Ni(NCS)₂(3-methylpyridine)₄]·solvent---------Octahedral iucr.org
[{NiL(SCN)(µ-SCN)}][L = bis(3-aminopropyl)methylamine]---------Octahedral rsc.org

Formation of One-Dimensional Polymeric Chains

One-dimensional polymeric chains are a common structural motif observed in various nickel(II) thiocyanate compounds, often facilitated by the bridging capabilities of the thiocyanate ligand (SCN⁻). The thiocyanate anion is an ambidentate ligand, capable of coordinating through either the nitrogen or the sulfur atom, or bridging between metal centers using both ends (μ-1,3-NCS or μ-1,1-SCN).

In some nickel(II) complexes, 1D polymeric chains are formed where nickel(II) ions are bridged by thiocyanate groups. For instance, in Di-μ-thiocyanatobis(imidazole)nickel(II), the structure consists of a one-dimensional polymeric chain where nickel(II) ions are bridged by two thiocyanate groups bonding in an end-to-end fashion in a trans arrangement. wikipedia.org This bridging mode leads to extended chains of nickel centers linked by the diatomic thiocyanate ligands. Another example of a 1D nickel(II) chain is found in [{NiL(SCN)(µ-SCN)}n], where L represents bis(3-aminopropyl)methylamine. In this structure, neighboring nickel(II) ions are linked by only one SCN⁻ bridging ligand. fishersci.ca

The coordination environment around the nickel(II) center and the nature of co-ligands play a significant role in determining the specific topology of the 1D chain. A 1D zigzag-like coordination polymer is observed in the complex [Ni(MPT)(H₂O)(SCN)₂]n, where MPT is 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol. In this structure, one of the thiocyanate groups acts as a bridging ligand between metal centers, extending the structure along one direction. fishersci.ie Similarly, 1D zigzag chains are formed in [Ni(tppz)(NCS)(μ-1,3-NCS)]n, where tppz is 2,3,5,6-tetrakis(2-pyridyl)pyrazine, with nickel(II) ions bridged by single end-to-end thiocyanate groups. nih.gov Heterometallic systems involving this compound can also exhibit 1D structures, such as a coordination polymer with a ladder topology where Ni(II) and Cu(I) ions are connected by N₂ thiocyanate anions. wikipedia.org Furthermore, studies have reported different chain structures, including linear chains with an all-trans coordination and corrugated chains, depending on the co-ligands present. guidetopharmacology.org

Construction of Two-Dimensional Layered Networks

Beyond one-dimensional chains, this compound compounds are also known to form two-dimensional layered networks. This structural arrangement often arises from the bridging capabilities of the thiocyanate ligand connecting metal centers within a plane.

The fundamental structure of Ni(SCN)₂ itself consists of two-dimensional sheets held together through Van der Waals forces. fishersci.ca In this structure, each nickel center is octahedrally coordinated by four sulfur atoms and two nitrogen atoms from the thiocyanate ligands, with the sulfur end of the SCN⁻ ligand acting as a doubly bridging unit. fishersci.ca This bridging mode facilitates the formation of extended layers.

The incorporation of additional ligands can also lead to the formation of layered structures. For example, in [Ni(NCS)₂(C₅H₄ClN)₂(H₂O)₂], where C₅H₄ClN is 2-chloropyridine, discrete nickel(II) complexes are linked by intermolecular hydrogen bonding interactions into a layered network. nih.govfishersci.dk Similarly, a layered structure is observed in [Ni(NCS)₂(ethylisonicotinate)₂]n, where nickel(II) cations are linked by anionic ligands into dimers that are further connected into layers by single thiocyanate bridges. atamanchemicals.com

In anionic this compound complexes, the presence of counterions can also influence the formation of layered structures. In (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O, a 2D-layered structure is formed through hydrogen bonds among the cyclohexylammonium cation, the hexaisothiocyanatonickelate(II) anion, and co-crystallized water molecules. Heterometallic complexes can also exhibit 2D layered structures, such as those where thiocyanate ligands bridge between copper and nickel ions, resulting in layers with specific topologies. wikipedia.org These layered networks represent another important structural class in the crystallography of this compound compounds.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Packing

In many this compound complexes, hydrogen bonds are observed between co-ligands (such as water or amines) and the thiocyanate nitrogen or sulfur atoms, as well as between the co-ligands themselves. For instance, in Di-μ-thiocyanatobis(imidazole)nickel(II), the crystal packing is influenced by intermolecular hydrogen bonds and ring-stacking interactions. wikipedia.org In [Ni(NCS)₂(C₅H₄ClN)₂(H₂O)₂], O—H⋯S and O—H⋯Cl hydrogen-bonding interactions link discrete complexes into a layered network, while weak C—H⋯S and C—H⋯Cl interactions further consolidate the crystal packing. nih.govfishersci.dk

The nature and extent of hydrogen bonding networks can vary significantly depending on the co-ligands present. In nickel(II) thiocyanate complexes with isonicotinamide and water, complex hydrogen bonding patterns, including various ring motifs, have been observed. These interactions involve O-H•••O, O-H⋯N, and N–H…N (thiocyanate) hydrogen bonds. Additionally, weak C—H⋯S, C—H⋯O, and C—H⋯N interactions can also contribute to the crystal packing in these compounds.

The interplay of coordination bonds forming the primary 1D or 2D frameworks and the weaker intermolecular interactions, particularly hydrogen bonding, ultimately determines the final three-dimensional crystal structure and its properties. These interactions highlight the importance of crystal engineering principles in understanding and potentially controlling the solid-state structures of this compound compounds.

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a primary method for elucidating the coordination mode of the thiocyanate (B1210189) ligand to the nickel center. researchgate.net The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating through the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two metal centers. wikipedia.org Each coordination mode imparts distinct vibrational frequencies to the C-N and C-S bonds within the ligand.

The vibrational spectrum of the thiocyanate ligand has three fundamental modes: the C-N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N-C-S bending vibration (δ(NCS)). researchgate.net The frequencies of these modes, particularly ν(CN) and ν(CS), are highly sensitive to the mode of coordination and serve as diagnostic fingerprints.

N-bonded (Isothiocyanate): When the thiocyanate ligand binds to nickel through the nitrogen atom ([Ni-NCS]), the ν(CN) stretching frequency typically appears in the range of 2020–2096 cm⁻¹. researchgate.net This is often a strong and sharp band in the IR spectrum. frankwalmsley.com The ν(CS) stretching frequency for N-bonded complexes is generally found in the 780–860 cm⁻¹ region. researchgate.net

S-bonded (Thiocyanate): For S-bonded complexes ([Ni-SCN]), the ν(CN) stretching frequency is shifted to higher wavenumbers, typically appearing above 2100 cm⁻¹. researchgate.netfrankwalmsley.com Conversely, the ν(CS) stretching frequency is lowered, occurring in the 690–720 cm⁻¹ range. researchgate.net

Bridging (μ-NCS): When the thiocyanate ligand bridges two nickel centers, the ν(CN) band is observed at frequencies significantly above 2100 cm⁻¹, often higher than those for S-bonded thiocyanates. frankwalmsley.com

The N-C-S bending mode (δ(NCS)) can also provide corroborating evidence. N-bonding is associated with a single, sharp peak near 480 cm⁻¹, while S-bonding often results in several weaker bands around 420 cm⁻¹. frankwalmsley.com These correlations, summarized in the table below, are instrumental in characterizing the structure of nickel thiocyanate complexes.

Coordination Modeν(CN) Stretching Frequency (cm⁻¹)ν(CS) Stretching Frequency (cm⁻¹)δ(NCS) Bending Frequency (cm⁻¹)
N-bonded (Isothiocyanate)~2020–2096~780–860~480 (single, sharp)
S-bonded (Thiocyanate)>2100~690–720~420 (multiple, weak)
Bridging (μ-NCS)>2100 (often > S-bonded)--

In heteroleptic complexes, where other ligands are present in addition to thiocyanate, the vibrational spectra can become more complex. However, the fundamental principles for assigning the thiocyanate coordination mode remain the same. For instance, in complexes of the type [Ni(L)₂(NCS)₂], where L is another ligand, the position of the ν(CN) band is a reliable indicator of the Ni-NCS or Ni-SCN linkage. In the complex [Ni(NCS)₂(pia)₂] (where pia is pyridine-2-carboxamide), the thiocyanate ligands are cis-positioned and bind through the nitrogen atom, consistent with vibrational data. rsc.org The analysis of these spectra must also account for vibrational modes originating from the other coordinated ligands, which may sometimes overlap with the weaker ν(CS) or δ(NCS) bands. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions provides information about the d-orbital splitting and the electronic states of the Ni(II) ion within a complex. The energies and intensities of the observed absorption bands are characteristic of the coordination geometry of the nickel center.

For nickel(II), which has a d⁸ electron configuration, the electronic spectra of its complexes are typically interpreted using Ligand Field Theory. wikipedia.orglibretexts.org In an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. Three spin-allowed electronic transitions are expected from the ³A₂g ground state to the excited states ³T₂g, ³T₁g(F), and ³T₁g(P). These transitions are responsible for the characteristic colors of many Ni(II) complexes. For example, the green color of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, arises from these d-d transitions. docbrown.info In tetrahedral complexes, the d-orbital splitting is inverted and smaller, leading to different transition energies and typically more intense absorptions.

The table below summarizes typical ligand field transitions for octahedral Ni(II) complexes.

TransitionEnergy Range (cm⁻¹)Region
³A₂g → ³T₂g~9,000–11,000Near-Infrared (NIR)
³A₂g → ³T₁g(F)~14,000–18,000Visible
³A₂g → ³T₁g(P)~25,000–30,000Visible/Near-UV

The coordination geometry of the Ni(II) ion has a profound effect on the electronic absorption spectrum. By analyzing the position (λmax or νmax) and molar absorptivity (ε) of the absorption bands, the geometry can often be determined. cdnsciencepub.com

Octahedral Ni(II): Characterized by three weak absorption bands, as detailed in the table above. Molar absorptivities are typically low (ε < 10 M⁻¹cm⁻¹). frankwalmsley.com For instance, the spectrum of an octahedral Ni(II) thiocyanate complex shows bands around 11,700 cm⁻¹, 17,200 cm⁻¹, and 27,700 cm⁻¹, corresponding to the three spin-allowed transitions. researchgate.net

Tetrahedral Ni(II): These complexes, such as [Ni(NCS)₄]²⁻, exhibit a characteristic intense absorption in the visible region. wikipedia.orgcdnsciencepub.com A key absorption is often found around 670 nm ( 15,000 cm⁻¹) with a much higher molar absorptivity (ε ≈ 100 M⁻¹cm⁻¹) compared to octahedral complexes. frankwalmsley.com

Square Planar Ni(II): These complexes are often red, yellow, or brown and display a more complex spectrum with a characteristic absorption band typically between 450 and 600 nm (16,500–22,000 cm⁻¹) with moderate intensity (ε ≈ 60 M⁻¹cm⁻¹). frankwalmsley.com

In solution, the coordination environment of the nickel(II) ion can be influenced by the solvent and temperature, leading to changes in the electronic spectrum. Studies on the nickel(II)-thiocyanate system in N,N-dimethylacetamide (DMA) have shown that changes in temperature can shift the equilibria between different coordination complexes (e.g., [Ni(NCS)n(DMA)m]⁽²⁻ⁿ⁾⁺). The temperature dependence of the intrinsic electronic spectra of these species demonstrates the presence of solvation equilibria, where isomers with different numbers of bound solvent molecules coexist. rsc.org For example, an equilibrium might exist between a six-coordinate octahedral species and a five-coordinate or four-coordinate species, and a change in temperature will shift this equilibrium, resulting in observable changes in the UV-Vis spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures, but its application to nickel(II) complexes is often constrained by the metal center's electronic properties. Most octahedral and tetrahedral Ni(II) complexes are paramagnetic, which leads to significant line broadening and large hyperfine shifts in NMR spectra, making them difficult to interpret with standard high-resolution techniques researchgate.netmarquette.edunih.gov.

However, Ni(II) can form square planar complexes which are typically diamagnetic (S=0), rendering them amenable to NMR analysis researchgate.netnih.gov. In such cases, ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the organic ligands coordinated to the nickel center. The chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity and environment of atoms within the ligands attached to the this compound moiety.

For a hypothetical diamagnetic complex, such as one involving a square planar [Ni(L)₂(NCS)₂] structure, the ¹³C NMR spectrum would reveal distinct resonances for the carbon atoms of the thiocyanate ligand and the organic ligand L. The thiocyanate carbon typically appears in a specific region of the spectrum, and its chemical shift can provide insights into the coordination mode (N-bonded vs. S-bonded), though this is more definitively determined by IR spectroscopy. The primary utility of NMR in these systems is the unambiguous structural determination of the ancillary ligands.

While direct observation of the ⁶¹Ni nucleus is technically possible, it is rarely employed due to the nucleus's low natural abundance (1.14%), low sensitivity, and quadrupolar nature (spin I=3/2), which results in broad spectral lines.

Table 1: Illustrative ¹³C NMR Data for a Hypothetical Diamagnetic [Ni(L)₂(NCS)₂] Complex
Carbon AtomChemical Shift (δ) [ppm]
NCS⁻130-135
Ligand Aromatic C120-150
Ligand Aliphatic C20-60

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical oxidation states of the elements within the first few nanometers of a material's surface. For this compound, XPS provides critical information on the state of the nickel ion and confirms the presence of the thiocyanate ligand's constituent elements.

The Ni 2p core level spectrum is particularly diagnostic for its complex features. The spectrum is characterized by spin-orbit splitting into the Ni 2p₃/₂ and Ni 2p₁/₂ components. For Ni(II) compounds, the main Ni 2p₃/₂ peak is typically observed at a binding energy of approximately 855-857 eV surfacesciencewestern.comnih.gov. A hallmark of paramagnetic Ni(II) species is the presence of strong "shake-up" satellite peaks at approximately 6 eV higher binding energy than the main peak surfacesciencewestern.comxpsfitting.com. This feature arises from multi-electron excitations where a valence electron is promoted simultaneously with the core electron's photoemission. The presence and intensity of these satellites are highly indicative of the Ni(II) oxidation state.

The S 2p, N 1s, and C 1s regions of the spectrum confirm the presence of the thiocyanate ligand. The S 2p signal for thiocyanate typically appears around 163-165 eV, while the N 1s signal is found near 398-400 eV.

Table 2: Typical Binding Energies in XPS Analysis of this compound
Element (Core Level)Binding Energy (eV)Key Features
Ni 2p₃/₂~855.6Main peak for Ni(II)
Ni 2p₃/₂ Satellite~861.5Strong shake-up satellite confirms Ni(II)
S 2p~164.0Indicates sulfur in thiocyanate
N 1s~399.0Indicates nitrogen in thiocyanate
C 1s~286.5Indicates carbon in thiocyanate

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Elemental Analysis is a fundamental technique used to verify the bulk elemental composition of a newly synthesized compound, ensuring its purity and confirming its empirical formula. The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values based on the compound's proposed molecular formula. Close agreement between the found and calculated values is a crucial criterion for structural confirmation. Research on coordination complexes containing nickel and thiocyanate routinely reports this data. For instance, in the synthesis of novel heterometallic complexes, elemental analysis is a primary method of characterization jyu.finih.gov.

Table 3: Research Findings from Elemental Analysis of this compound-Containing Complexes
Compound FormulaElementCalculated (%)Found (%)Source
C₃₄H₇₂N₂₆S₁₀NiCu₄C27.6227.64 nih.gov
H4.915.43 nih.gov
N24.6324.78 nih.gov
C₁₈H₄₄N₁₄O₂S₆NiCu₂C24.9425.20 nih.gov
H5.125.37 nih.gov
N22.6222.79 nih.gov
C₁₄H₂₆N₈NiS₄C34.0533.65 jyu.fi
H5.275.18 jyu.fi
N22.7023.03 jyu.fi
S25.9326.63 jyu.fi

Magnetic Properties of Nickel Thiocyanate Coordination Compounds

Nature of Magnetic Exchange Interactions within Extended Structures

The thiocyanate (B1210189) anion (SCN⁻) is a versatile bridging ligand capable of connecting metal centers in multiple ways, most commonly in an end-to-end (μ-1,3-NCS) or end-on (μ-1,1-NCS) fashion. nih.gov This ambidentate nature is crucial in propagating magnetic interactions between paramagnetic nickel(II) ions, leading to the formation of extended structures with interesting magnetic properties. jyu.fimdpi.com

Ferromagnetic coupling, where the individual magnetic moments of the Ni(II) ions align in parallel, has been observed in several nickel thiocyanate coordination compounds, particularly in one-dimensional (chain) and two-dimensional (layer) structures. This interaction is often mediated by the end-to-end bridging of the thiocyanate ligand. dntb.gov.uafigshare.comresearchgate.net

One-Dimensional Chains: In compounds like [Ni(tppz)(NCS)(μ-1,3-NCS)]n (where tppz = 2,3,5,6-tetrakis(2-pyridyl)pyrazine), single end-to-end thiocyanate groups bridge the Ni(II) ions, forming zigzag chains. figshare.com Magnetic studies on this compound revealed intrachain ferromagnetic interactions with a magnetic coupling constant (J) of +7.82 cm⁻¹. figshare.comresearchgate.net

Two-Dimensional Layers: Weak ferromagnetic interactions have also been identified in heterometallic 2D structures. nih.gov For instance, in [{Cu(pn)2}2Ni(NCS)6]n·2nH2O, thiocyanate ligands form bridges between copper and nickel ions, creating 2D layers that exhibit weak ferromagnetic coupling. nih.gov

Bimetallic Units: Bimetallic complex units, such as [Ni₂(NCS)₈]⁴⁻, have been shown to exhibit ferromagnetic interactions between the two adjacent Ni(II) ions. cdnsciencepub.com

The presence of ferromagnetic coupling is often indicated by an increase in the product of magnetic susceptibility and temperature (χT) as the temperature is lowered. mdpi.com

In contrast to ferromagnetism, antiferromagnetic interactions, where adjacent magnetic moments align in an anti-parallel fashion, are also prevalent in this compound systems, especially at low temperatures. jyu.fiwikipedia.orgbohrium.com

Simple Nickel(II) Thiocyanate: The parent compound, Nickel(II) thiocyanate (Ni(SCN)₂), is a classic example of a substance exhibiting antiferromagnetism at low temperatures. wikipedia.org Its structure consists of ferromagnetically ordered layers of Ni(II) ions that are stacked antiferromagnetically. acs.org

Coordination Complexes: Certain coordination compounds, such as the isomorphous [NiL₂(SCN)₄] (where L is 2-methylpiperazine), display weak antiferromagnetic behavior. jyu.fibohrium.com

Temperature-Dependent Magnetic Susceptibility Studies

The study of magnetic susceptibility as a function of temperature is a fundamental tool for characterizing the magnetic properties of this compound compounds. cdnsciencepub.com These measurements, typically conducted over a temperature range of 2–300 K, provide critical insights into the nature and strength of magnetic interactions. cdnsciencepub.comscielo.br

The behavior of the χT product versus temperature (T) is particularly informative. For a simple paramagnetic system with no interaction, χT remains constant as temperature decreases. However, in this compound complexes:

An increase in the χT product upon cooling is typically indicative of dominant ferromagnetic interactions between the Ni(II) centers. mdpi.com

A decrease in the χT product suggests the presence of antiferromagnetic coupling. jyu.fi

At very low temperatures, a downturn in the χT product can also be observed due to zero-field splitting (ZFS) effects, a characteristic feature of Ni(II) ions in certain coordination environments, or magnetic saturation. cdnsciencepub.comnih.gov

Many of these compounds obey the Curie-Weiss law in the high-temperature range. scielo.br The Weiss constant (θ) obtained from fitting the data provides a measure of the net magnetic interactions. A positive θ value supports the presence of ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions. mdpi.com For example, Ni(NCS)₂ has a Weiss constant of 29 K. acs.org

Magnetic Susceptibility Data for Selected this compound Compounds
CompoundMagnetic BehaviorWeiss Constant (θ)Key Observation in χT vs. T Plot
Ni(NCS)₂Antiferromagnetic (with ferromagnetic layers)29 K acs.orgIndicates net ferromagnetic interactions before low-T ordering. acs.org
[{Cu(pn)₂}₂Ni(NCS)₆]n·2nH₂OWeak Ferromagnetic0.17 K mdpi.comSlight increase in χT at low temperatures. mdpi.com
[NiL₂(SCN)₄] (L=2-methylpiperazine)Weak AntiferromagneticNot specifiedDecrease in χT at low temperatures. jyu.fibohrium.com

Influence of Coordination Environment and Bridging Ligands on Magnetic Behavior

The magnetic properties of this compound complexes are profoundly influenced by the coordination geometry around the Ni(II) ion and the nature of the bridging ligands that connect them. cdnsciencepub.com

Coordination Geometry: Nickel(II) ions in these compounds are typically found in octahedral coordination environments, though tetrahedral, square-pyramidal, and trigonal-bipyramidal geometries also exist. nih.govcdnsciencepub.com Bimetallic complexes containing Ni(II) in pseudo-square-pyramidal or pseudo-trigonal-bipyramidal environments have been shown to favor ferromagnetic interactions. cdnsciencepub.com In contrast, monometallic complexes with pseudo-tetrahedral Ni(II) ions often behave as simple paramagnets. cdnsciencepub.com

Bridging Ligands: The thiocyanate ligand's bridging mode is a critical determinant of the magnetic outcome. The end-to-end (μ-1,3) bridging mode, in particular, is effective at mediating ferromagnetic coupling in one-dimensional chain compounds. dntb.gov.uafigshare.comresearchgate.net

Long-Range Magnetic Ordering and Critical Temperatures

At sufficiently low temperatures, the magnetic exchange interactions propagated through the thiocyanate bridges can lead to a transition from a paramagnetic state to a long-range magnetically ordered state. This transition occurs at a specific critical temperature.

Curie Temperature (TC): For compounds exhibiting ferromagnetic ordering, this is known as the Curie temperature. The molecular post-perovskite CsNi(NCS)₃, for example, orders as a weak ferromagnet with a TC of 8.5 K. nih.gov

Néel Temperature (TN): For compounds with antiferromagnetic ordering, this is the Néel temperature. The parent compound, Ni(NCS)₂, undergoes magnetic ordering at a TN of 54 K. nih.gov

The ability of the thiocyanate ligand to mediate superexchange over extended distances is remarkable. Long-range magnetic order has been observed in related thiocyanate frameworks where the paramagnetic metal centers are separated by large distances, demonstrating the efficiency of this superexchange pathway. nih.govrsc.orgresearchgate.net

Critical Temperatures for this compound Compounds
CompoundType of OrderingCritical Temperature (Tc/TN)
Ni(NCS)₂Antiferromagnetic54 K nih.gov
CsNi(NCS)₃Weak Ferromagnetic8.5 K nih.gov

Magnetostructural Correlations and Spin States

Magnetostructural correlation is the definitive link between a compound's crystal structure and its magnetic properties. In this compound complexes, the high-spin state (S=1) for the d⁸ Ni(II) ion is typical in octahedral and tetrahedral environments, leading to paramagnetism. neliti.com

The specific arrangement of atoms strongly dictates the magnetic outcome. For instance, in bimetallic [Ni₂(NCS)₈]⁴⁻ complexes, the coordination environment (pseudo-square-pyramidal or pseudo-trigonal-bipyramidal) not only facilitates ferromagnetic coupling between the Ni(II) centers but also induces significant zero-field splitting effects. cdnsciencepub.com The Ni-N and Ni-S bond lengths and the angles within the Ni-NCS-Ni bridge are critical parameters that determine the overlap of magnetic orbitals and thus the sign and magnitude of the magnetic exchange constant, J. nih.gov Subtle changes in these structural parameters, often induced by different auxiliary ligands or crystallization conditions, can lead to dramatic changes in the magnetic behavior. nih.govcdnsciencepub.com

Single-Ion Magnetic Anisotropy in this compound Coordination Compounds

Single-ion magnetic anisotropy in nickel(II) coordination compounds, including those containing thiocyanate ligands, is primarily dictated by the phenomenon of zero-field splitting (ZFS). This effect lifts the degeneracy of the spin sublevels within the ground state (S=1 for high-spin Ni(II)) even in the absence of an external magnetic field. The ZFS is described by two key parameters: the axial zero-field splitting parameter, D, and the rhombic zero-field splitting parameter, E.

The parameter D quantifies the splitting between the M_S = ±1 and M_S = 0 sublevels. A negative D value indicates that the M_S = ±1 levels are lower in energy, leading to an "easy-axis" of magnetization. Conversely, a positive D value signifies that the M_S = 0 level is the ground state, resulting in an "easy-plane" of magnetization. The rhombic parameter, E, accounts for the splitting of the M_S = ±1 levels when the complex deviates from axial symmetry. The magnitude and sign of these parameters are intricately linked to the coordination geometry and the nature of the ligands surrounding the Ni(II) ion.

The determination of D and E is typically achieved through experimental techniques such as high-frequency and high-field electron paramagnetic resonance (HF-EPR) and the analysis of magnetization and magnetic susceptibility data. mdpi.com Computational methods, including ab initio calculations, also play a crucial role in predicting and understanding the ZFS parameters.

Detailed research has shown that the coordination environment of the Ni(II) ion significantly influences the single-ion magnetic anisotropy. For instance, in a series of octahedral [Ni(L)4(NCS)2] complexes, where L represents various pyridine-based ligands, the degree of distortion from ideal octahedral geometry has been correlated with the magnitude of the zero-field splitting. While specific D and E values for a wide range of these compounds are not always tabulated in a single source, the general principle holds that greater distortion leads to a larger ZFS.

One specific example from the literature that provides concrete values for the ZFS parameters is the heterometallic 1D coordination polymer {Ni(en)2}2(μ-NCS)4Cd(NCS)2·nCH3CN. In this compound, the Ni(II) ions are in a pseudo-octahedral environment. High-field, high-frequency EPR spectra were simulated using an S=1 ground state for the Ni2+ ions, yielding experimental spin Hamiltonian parameters of D = 0.45 cm⁻¹ and E = 0.03 cm⁻¹. Density functional theory (DFT) calculations on this system provided values of D = -0.35 cm⁻¹ and E = 0.049 cm⁻¹ for the cis arrangement of the Ni(II) ion, and D = 0.58 cm⁻¹ and E = 0.012 cm⁻¹ for the trans arrangement. This highlights the sensitivity of the ZFS parameters to subtle changes in the coordination geometry.

The following interactive table summarizes the available research findings on the single-ion magnetic anisotropy parameters for selected this compound coordination compounds.

Compound NameD (cm⁻¹)E (cm⁻¹)MethodReference
{Ni(en)2}2(μ-NCS)4Cd(NCS)2·nCH3CN (cis-Ni(II))-0.350.049DFT
{Ni(en)2}2(μ-NCS)4Cd(NCS)2·nCH3CN (trans-Ni(II))0.580.012DFT
{Ni(en)2}2(μ-NCS)4Cd(NCS)2·nCH3CN0.450.03HF-EPR

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for investigating the properties of transition metal complexes, including those of nickel thiocyanate (B1210189). It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications from geometry optimization to the prediction of spectroscopic features.

DFT calculations are frequently employed to determine the stable geometries of nickel thiocyanate complexes. For instance, in various complexes, the nickel(II) ion is found to be in an octahedral coordination environment, typically coordinated with two nitrogen atoms from the thiocyanate ligands and other co-ligands like isonicotinamide (B137802) and water. rsc.orgresearchgate.net The optimization process yields key structural parameters such as bond lengths and angles. In one study, DFT optimization of Ni(II) complexes was performed at the B3LYP/6-311++G(d,p)(H,C,N,O,(S))/LanL2DZ(Ni) level of theory, showing good agreement between calculated and experimental crystallographic parameters. mdpi.com For example, in a complex containing two thiocyanate ligands and four furopyridine derivatives, the Ni(II) ion is six-coordinate, with the isothiocyanate groups occupying the axial positions. researchgate.net

Beyond geometric structures, DFT provides a detailed picture of the electronic structure. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and charge transfer within the molecule. mdpi.com These analyses reveal the electron configuration of the Ni(II) ion and the extent of electron donation from the ligands to the metal center. mdpi.com In typical Ni(II) complexes, the electron configuration of the free metal ion is 3d⁸, and upon complexation, a significant donation into the 4s and 4p orbitals is observed. mdpi.com For instance, in heterometallic complexes involving the [Ni(NCS)₆]⁴⁻ unit, the nickel(II) ion is situated in a slightly distorted octahedral environment with six Ni-N bonds, and the bond lengths can be influenced by whether the thiocyanate ligand is bridging or terminal. mdpi.comnih.gov

Table 1: Selected Optimized Bond Lengths in Ni(II) Complexes from DFT Calculations

Complex TypeBondExperimental Bond Length (Å)Theoretical Bond Length (Å)
Ni(II) with PLTSC LigandNi-S2.2772.483
Ni(II) with PLTSC LigandNi-O/N1.906 / 1.907-
Ni(II) with Aqua LigandsNi-O (water)2.054 - 2.1152.086 - 2.153
Ni(II) with Aqua LigandsNi-N2.0162.064
Data sourced from studies on various Ni(II) complexes, illustrating typical ranges and comparison between experimental and theoretical values. mdpi.com

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting and interpreting the spectroscopic properties of this compound complexes. nih.govarxiv.org The calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to assign specific vibrational modes. researchgate.net For the thiocyanate ligand, the frequency of the C-N stretching vibration is particularly sensitive to its coordination mode (N-bonded, S-bonded, or bridging). researchgate.net In complexes containing the [Ni(NCS)₆]⁴⁻ unit, the C-N stretching vibration appears in the 2071-2116 cm⁻¹ range, with distinct peaks assignable to terminal and bridging thiocyanate ligands. nih.gov The NCS⁻ bending vibration is typically observed in the 473–478 cm⁻¹ range. nih.gov

TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis), which arise from d-d transitions (ligand field transitions) and charge-transfer bands. nih.govnih.gov For d⁸ Ni(II) complexes, these spectra provide significant insight into the ligand field environment. nih.gov Calculations can predict the energies of vertical excitations, helping to assign the bands observed experimentally. nih.gov The choice of exchange-correlation functional is crucial for accuracy, with range-separated hybrids often providing the best results for vertical excitation energies. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueFeatureExperimental RangeComputational MethodNotes
IR Spectroscopyν(C≡N) stretch2071 - 2116 cm⁻¹DFTDifferentiates terminal vs. bridging NCS⁻
IR Spectroscopyδ(NCS) bend473 - 478 cm⁻¹DFTCharacteristic bending mode
UV-Vis SpectroscopyLigand Field TransitionsVariesTD-DFTProvides insight into Ni(II) coordination environment
Data compiled from studies on Ni(II) thiocyanate complexes. nih.govnih.gov

DFT calculations can be used to quantify the strength of the interaction between the nickel(II) center and its ligands by calculating binding energies and ligand affinities. lu.se This information is crucial for understanding the formation and stability of different complex stoichiometries in solution. For a series of nickel(II) thiocyanate complexes with isonicotinamide (isn) and water as co-ligands, DFT calculations revealed that the altered stoichiometries of the metal complexes originate from different ligand affinities toward the nickel ion. rsc.orgresearchgate.net The calculated order of affinity was found to be isonicotinamide > SCN⁻ > H₂O. rsc.orgresearchgate.net These calculations help explain why the concentration of isonicotinamide strongly influences the number of coordinated ligands in the final crystal structure. rsc.orgresearchgate.net

Advanced Electronic Structure Calculations (e.g., CASSCF/CASPT2, Constrained DFT)

For properties that are strongly influenced by electron correlation, such as magnetism, more sophisticated methods beyond standard DFT are often required. These include multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and N-electron valence state perturbation theory (CASPT2). chemrxiv.orgwiley-vch.de

The magnetic properties of polynuclear this compound complexes are determined by the magnetic exchange interactions between the Ni(II) centers, which can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment). In heterometallic systems, thiocyanate ligands can act as bridges between different metal ions, mediating these interactions. mdpi.com For example, in a 2D layered complex, thiocyanate bridges between copper and nickel ions were found to result in weak ferromagnetic interactions. mdpi.comnih.gov

Theoretical calculations are essential for quantifying the exchange coupling constants (J). While DFT, often using a broken-symmetry approach, can provide initial estimates, more accurate values often require advanced methods. chemrxiv.orgaps.org These calculations can elucidate the relationship between the structure (e.g., bond angles of the bridging ligand) and the nature and magnitude of the magnetic coupling. For Ni(NCS)₂, the magnetic structure consists of ferromagnetically ordered layers that are stacked antiferromagnetically. acs.org

Single-ion magnetic anisotropy, often quantified by the zero-field splitting (ZFS) parameter (D), is a key property of individual Ni(II) (S=1) ions in a complex. researchgate.net It describes the energy difference between the Mₛ sublevels in the absence of an external magnetic field and is highly sensitive to the geometry of the coordination sphere. ku.dk Distortions from ideal octahedral or tetrahedral symmetry lead to non-zero D values. The magnetism of some mononuclear nickel(II) isothiocyanate complexes exhibits a zero-field splitting, the magnitude of which correlates with the degree of distortion of the coordination polyhedra. researchgate.net

Ab initio methods such as CASSCF/NEVPT2 are powerful tools for calculating the ZFS parameters. chemrxiv.org These calculations can determine both the magnitude and the sign of D, indicating whether the complex has an easy-axis (D < 0) or easy-plane (D > 0) of magnetization. Such theoretical studies provide a detailed understanding of the magnetostructural correlations that govern the magnetic behavior of this compound compounds. researchgate.netarxiv.orgaps.org

Molecular Dynamics Simulations and Solid-State Interactions

The solid-state structure of nickel(II) thiocyanate, Ni(SCN)₂, reveals a coordination polymer arrangement. X-ray diffraction studies have shown that it forms two-dimensional sheets that are held together by van der Waals forces. nih.gov In this structure, each nickel ion is octahedrally coordinated, bonding to four sulfur atoms and two nitrogen atoms from the bridging thiocyanate ligands. The thiocyanate ligand's sulfur end acts as a double bridge between nickel centers. nih.gov This arrangement is a distorted version of the nickel bromide (NiBr₂) structure. nih.gov

Thermodynamic Studies of Complex Formation

The formation of this compound complexes in solution is governed by thermodynamic principles that dictate the stability and speciation of the resulting compounds.

Determination of Formation Constants, Enthalpies, and Entropies

ComplexSolventlog β₁log β₂
[Ni(SCN)]⁺Methanol1.8-
[Ni(SCN)₂]Methanol-3.0

Data sourced from spectrophotometric studies at 25°C and a constant ionic strength of 1 M.

The thermodynamic stability of these complexes is a function of both the enthalpy (ΔH) and entropy (ΔS) of formation. The enthalpy change reflects the energy released or absorbed upon the formation of the coordinate bonds between the nickel(II) ion and the thiocyanate ligands. The entropy change is related to the change in the degree of disorder of the system, including the release of solvent molecules from the nickel ion's solvation shell upon ligand coordination.

Theoretical Modeling of Solvation Equilibria

The solvation of this compound and its complexes in different solvents plays a crucial role in their formation and stability. Theoretical modeling provides a means to understand these complex solvation equilibria at a molecular level.

Computational approaches, such as those employing continuum solvation models or explicit molecular dynamics simulations, can be used to calculate the free energy of solvation for the various species involved in the complexation equilibria (e.g., the solvated Ni²⁺ ion, the thiocyanate ion, and the resulting complexes). These calculations can help to predict how the stability of the complexes will vary with the solvent's dielectric constant and its ability to form specific interactions (like hydrogen bonds) with the solute molecules.

While specific theoretical studies modeling the solvation equilibria of this compound are not extensively detailed in the available literature, research on the solvation of the thiocyanate anion itself provides relevant insights. Molecular dynamics simulations have been used to study the solvation structure and dynamics of the SCN⁻ anion in various solvents, revealing details about the preferential orientation of solvent molecules around the nitrogen and sulfur ends of the anion. This fundamental understanding of the ligand's solvation is a critical component in building accurate theoretical models for the solvation of its metal complexes.

Furthermore, computational studies on the solvation of other transition metal complexes offer a framework for understanding what can be expected for this compound. These studies often employ quantum chemical calculations to determine the electronic structure of the complex and then combine this with a model for the solvent to predict thermodynamic properties in solution.

Reactivity and Mechanistic Investigations of Nickel Thiocyanate Systems

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of nickel thiocyanate (B1210189) and its coordination complexes are crucial for understanding their synthesis and potential applications at elevated temperatures. Research has shown that the decomposition process is highly dependent on the nature of the ligands coordinated to the nickel center and the surrounding atmosphere.

When nickel thiocyanate complexes with nitrogen-donor ligands like pyrimidine are heated, they can undergo quantitative transformation into ligand-deficient compounds. For instance, the 1:2 complex [Ni(NCS)₂(pyrimidine)₂]n decomposes to form the 1:1 compound [Ni(NCS)₂(pyrimidine)]n . Similarly, discrete ligand-rich 1:4 complexes, such as [Ni(NCS)₂(pyrimidine)₄], can be synthesized, and their thermal behavior provides insight into the stepwise loss of ligands .

The thermal decomposition of ammine complexes of nickel(II) thiocyanate serves as a synthetic route to the anhydrous form. The compound diammine-nickel(II) thiocyanate, Ni(SCN)₂(NH₃)₂, has been identified as an intermediate in the thermal decomposition of higher ammine complexes acs.orgnih.gov. Upon further heating, this intermediate decomposes to yield anhydrous nickel(II) thiocyanate, Ni(SCN)₂ acs.orgnih.gov. A similar process is observed in the decomposition of the polymeric complex involving 4-methylpyridine, [Ni(SCN)₂(H⁺SCN)₂(4-mepy)₂] researchgate.net. The decomposition of palladium and platinum ammine thiocyanate complexes, M(NCS)₂(NH₃)₂, also proceeds via thermal decomposition to yield the binary thiocyanates, Pd(NCS)₂ and Pt(NCS)₂ nih.gov.

Table 1: Thermal Decomposition of this compound Complexes

Precursor Complex Intermediate/Product Reference
[Ni(NCS)₂(pyrimidine)₂]n [Ni(NCS)₂(pyrimidine)]n
Higher Ammine Ni(II) Thiocyanate Complexes Ni(SCN)₂(NH₃)₂ acs.orgnih.gov
Ni(SCN)₂(NH₃)₂ Ni(SCN)₂ acs.orgnih.gov

Redox Chemistry of Nickel(II) Thiocyanate Complexes

The redox behavior of nickel(II) thiocyanate complexes is fundamental to their application in electrochemistry and catalysis. This chemistry involves changes in the oxidation state of the nickel center, typically between Ni(I), Ni(II), Ni(III), and even Ni(IV).

Nickel(II) complexes can undergo both one-electron reduction and one-electron oxidation. The reduction of neutral Ni(II) complexes, particularly with ligands bearing electron-withdrawing substituents, can lead to the formation of anionic d⁹ nickel(I) complexes, such as [Ni(I)((R)L⁻)₂]⁻ nih.gov.

The oxidation of Ni(II) complexes can be more complex. In some systems with non-innocent ligands, oxidation may occur on the ligand rather than the metal center, resulting in a Ni(II) ion antiferromagnetically coupled to a radical ligand nih.gov. However, true Ni(III) and Ni(IV) species have been generated and characterized in various systems nih.govrsc.org. The oxidation of a square-planar Ni(II) complex can lead to a distorted octahedral Ni(III) species, which can be further oxidized to a putative Ni(IV) complex rsc.org. The viability of Ni(II)/Ni(III)/Ni(IV) oxidation sequences has been investigated, highlighting the accessibility of higher oxidation states that are crucial intermediates in catalytic reactions nih.gov. The redox potential for the Ni(II)/Ni(III) couple is a key parameter in these transformations nih.gov. Homoleptic isothiocyanate complexes, such as [Ni(NCS)₆]⁴⁻, are known, and similar octahedral complexes can undergo reversible redox reactions wikipedia.org.

The electrochemical reduction of nickel(II) thiocyanate complexes at mercury electrodes is a well-documented example of a system exhibiting dynamic self-organization physcon.ruresearchgate.net. This process is characterized by the formation of a region of negative differential resistance (NDR) in the current-potential curves physcon.ru. The presence of an NDR region, when coupled with sufficient ohmic resistance, can lead to electrochemical instabilities, such as spontaneous current oscillations and bistability (the existence of two stable steady states at the same potential) physcon.ru.

The origin of these phenomena is linked to the electrochemical mechanism, where adsorbed thiocyanate ions (SCN⁻) play an electrocatalytic role researchgate.net. The nonlinear dynamics and feedback loops inherent in the reaction kinetics, combined with transport processes, lead to this complex behavior researchgate.net. Theoretical linear stability analysis and numerical modeling have been used to construct bifurcation diagrams that are in good agreement with experimental observations, confirming the electrochemical source of the oscillations physcon.ruresearchgate.net. These instabilities are diagnosed by identifying saddle-node and Hopf bifurcations from electrochemical impedance spectra physcon.ru.

Reaction Kinetics of Nickel(II)-Thiocyanate Complex Formation

The study of the kinetics of complex formation provides insight into the mechanism of ligand substitution at the Ni(II) center. The complexation of nickel(II) thiocyanate in methanol has been investigated using the pressure-jump relaxation technique acs.org. This method is suitable for studying fast reactions, such as the formation of metal complexes. While detailed kinetic parameters from this specific study are found within the primary literature, the investigation itself points to the methods used to determine the rates and understand the mechanism of formation for this compound complexes in non-aqueous solvents acs.org. The kinetics of complex formation for other first-row transition metals, such as the reaction between ferric ion (Fe³⁺) and thiocyanate, have been studied in detail and show a dependence on hydrogen ion concentration, suggesting different reaction pathways williams.edu. This suggests that the mechanism for this compound formation may also involve multiple pathways.

Ligand Exchange Dynamics and Dissociative Processes

Ligand exchange is a fundamental reaction in coordination chemistry, where one ligand in a complex is replaced by another. For coordinatively saturated 18-electron complexes, this process often proceeds through a dissociative mechanism libretexts.org. This mechanism involves a slow initial step where the departing ligand dissociates from the metal center, creating a coordinatively unsaturated intermediate (e.g., a 16-electron species). This intermediate then rapidly coordinates with the incoming ligand to form the final product libretexts.org.

In the context of nickel(II) complexes, which are often octahedral (a d⁸ configuration that can be considered coordinatively saturated), a dissociative pathway for ligand substitution is likely libretexts.orgdocbrown.info. The exchange of water ligands in the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺, with other ligands like ammonia is a classic example of a ligand exchange reaction docbrown.info. The dynamics of these processes can be influenced by the nature of the solvent and the entering and leaving groups. More complex rearrangements can also occur, such as an intramolecular process involving both metal and ligand exchange within a heterobimetallic complex containing nickel nih.gov.

Proposed Mechanisms in Catalytic Cycles

This compound complexes have been shown to act as catalysts in various organic reactions, including cross-coupling and polymerization researchgate.net. The catalytic activity of nickel complexes stems from their ability to cycle between different oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III) nih.govsquarespace.com.

Two main types of mechanisms are generally proposed for nickel-catalyzed cross-coupling reactions:

Two-Electron Pathways: These cycles typically involve Ni(0) and Ni(II) intermediates. The cycle begins with the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile (e.g., an organoboron compound in Suzuki coupling) and concludes with reductive elimination to form the new C-C bond and regenerate the Ni(0) catalyst squarespace.com. While reductive elimination from Ni(II) can be challenging due to its weak oxidizing ability, pathways exist to facilitate this key step rsc.org.

One-Electron (Radical) Pathways: These mechanisms often involve Ni(I) and Ni(III) intermediates and are particularly relevant for the activation of alkyl electrophiles squarespace.com. A Ni(I) species can activate an alkyl halide to form an alkyl radical and a Ni(II) species. The organic radical can then combine with a Ni(II) complex to form a Ni(III) intermediate, which undergoes reductive elimination to yield the product and regenerate a Ni(I) species, thus propagating the catalytic cycle squarespace.com.

In the context of a this compound catalyst, the thiocyanate ligand would be considered an ancillary or spectator ligand, influencing the electronic and steric properties of the nickel center and thereby modulating its reactivity in the key catalytic steps of oxidative addition, transmetalation, and reductive elimination.

Table 2: Mentioned Chemical Compounds

Compound Name Formula
Nickel(II) thiocyanate Ni(SCN)₂
Diammine-nickel(II) thiocyanate Ni(SCN)₂(NH₃)₂
Di-isothiocyanato-bis(pyrimidine)-nickel(II) [Ni(NCS)₂(pyrimidine)₂]n
Di-isothiocyanato(pyrimidine)-nickel(II) [Ni(NCS)₂(pyrimidine)]n
Tetrakis(pyrimidine)-bis(isothiocyanato)-nickel(II) [Ni(NCS)₂(pyrimidine)₄]
[Ni(SCN)₂(H⁺SCN)₂(4-mepy)₂] [Ni(SCN)₂(H⁺SCN)₂(4-mepy)₂]
Hexa-aqua nickel(II) ion [Ni(H₂O)₆]²⁺
Hexakis(isothiocyanato)nickelate(II) ion [Ni(NCS)₆]⁴⁻
Palladium(II) thiocyanate Pd(NCS)₂
Platinum(II) thiocyanate Pt(NCS)₂

Advanced Applications in Materials Science and Catalysis

Catalytic Activity in Organic Transformations

Nickel thiocyanate (B1210189) complexes have been identified as effective catalysts in several key organic reactions, offering efficient pathways to valuable chemical entities.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

Nickel thiocyanate has demonstrated its catalytic activity in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. Specifically, a complex of nickel(II) thiocyanate, Ni(NCS)₂, has been successfully employed as a catalyst for both Suzuki-Miyaura coupling and Buchwald-Hartwig amination. researchgate.netthieme-connect.com These reactions are cornerstones of modern synthetic chemistry, widely used in the pharmaceutical and materials science industries.

The Suzuki-Miyaura coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, proceeds efficiently in the presence of a this compound catalyst. Similarly, the Buchwald-Hartwig amination, a method for forming a carbon-nitrogen bond between an aryl halide and an amine, is also effectively catalyzed by this nickel complex. researchgate.netthieme-connect.com The use of an earth-abundant metal like nickel offers a cost-effective and sustainable alternative to traditionally used precious metal catalysts like palladium. nih.gov

Table 1: this compound in Cross-Coupling Reactions

Polymerization Reactions of Various Monomers

The catalytic utility of this compound extends to the synthesis of polymers. A nickel(II) thiocyanate complex has been found to be an effective catalyst for the polymerization of monomers such as 1,4-dihalobenzene and 2-halo-3-hexylthiophene. researchgate.net This leads to the formation of poly(1,4-phenylene) and poly(3-hexylthiophene-2,5-diyl), respectively. The polymerization reactions catalyzed by this compound complexes, particularly those bearing bidentate phosphine (B1218219) ligands like DPPE and DPPP, have shown results comparable to those achieved with other nickel(II) salts such as NiCl₂. thieme-connect.com

The resulting polymers, especially polythiophenes, are of significant interest due to their electronic properties and potential applications in organic electronics. The ability of the this compound catalyst to promote these polymerizations highlights its versatility in constructing complex macromolecular architectures.

Catalytic Oxidation of Organic Substrates (e.g., Phenolic Compounds)

While the catalytic activity of various nickel complexes in the oxidation of organic substrates, including phenols, is well-documented, specific studies detailing the use of this compound for this purpose are not widely reported in the current scientific literature. nih.govresearchgate.netmdpi.comuu.nlorientjchem.org Research has shown that high-valent nickel(III) complexes can oxidize phenolic substrates through a concerted proton-electron transfer mechanism. nih.govresearchgate.net Additionally, other nickel complexes have been investigated for the catalytic oxidation of a range of hydrocarbons. mdpi.comuu.nl Although direct evidence for this compound's role in phenolic oxidation is scarce, the known oxidative capabilities of other nickel compounds suggest that this compound could potentially serve as a precursor to catalytically active species under appropriate reaction conditions. Further research is required to explore this potential application.

Mechanistic Studies of Nickel-Catalyzed Processes

The mechanisms of nickel-catalyzed cross-coupling reactions are complex and can involve various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govmdpi.comoaepublish.com For Suzuki-Miyaura and Buchwald-Hartwig reactions, a common catalytic cycle is proposed to start with a Ni(0) species, which undergoes oxidative addition with the aryl halide. nih.gov This is followed by transmetalation (for Suzuki-Miyaura) or coordination of the amine and deprotonation (for Buchwald-Hartwig), and the cycle is completed by reductive elimination to form the product and regenerate the Ni(0) catalyst. nih.gov However, pathways involving Ni(I) and Ni(III) intermediates are also frequently invoked, particularly in reactions that may proceed via radical mechanisms. nih.govnih.gov

In the context of polymerization, nickel-catalyzed reactions can proceed through a chain-growth mechanism. For instance, in the polymerization of substituted thiophenes, a "catalyst-transfer polycondensation" mechanism has been proposed where the nickel catalyst is transferred intramolecularly to the terminal carbon-halogen bond of the growing polymer chain. researchgate.net While these general mechanisms provide a framework for understanding the reactivity of nickel catalysts, detailed mechanistic studies specifically elucidating the role of the thiocyanate ligand in these processes with this compound as the catalyst are limited. The electronic and steric properties of the thiocyanate ligand likely influence the stability of intermediates and the rates of the elementary steps in the catalytic cycle.

Development of Advanced Functional Materials

This compound serves as a valuable precursor and building block in the synthesis of sophisticated materials with tailored properties and functionalities.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgscilit.comrsc.orgacs.org In these structures, the nickel ion acts as a node, and the linear thiocyanate ligand can act as a linker, bridging between metal centers to form one-, two-, or three-dimensional networks. rsc.orgnih.govnih.gov The versatility of the thiocyanate ligand, which can coordinate through either the nitrogen or the sulfur atom, or bridge in a μ-1,3 fashion, allows for the formation of a wide variety of structural motifs. rsc.orgnih.gov

Numerous studies have reported the synthesis and characterization of this compound-based coordination polymers incorporating various organic co-ligands. rsc.orgscilit.comrsc.org These materials often exhibit interesting magnetic, electronic, or porous properties. For example, layered coordination polymers of this compound with ethylisonicotinate have been synthesized and shown to exhibit ferromagnetic ordering at low temperatures. rsc.orgscilit.com

In the field of MOFs, this compound can be incorporated into the framework structure. For instance, in the CPO-27/MOF-74 series of materials, thiocyanate anions can be introduced post-synthetically to coordinate to the open metal sites within the pores. acs.org This modification can influence the material's properties, such as its proton conductivity. acs.org The ability to functionalize MOFs with this compound opens up possibilities for creating materials with tailored catalytic or adsorptive properties.

Table 2: Examples of this compound-Based Coordination Polymers and MOFs

Precursors for Controlled Synthesis of Metal Oxides and Sulfides

Scientific literature extensively covers the synthesis of nickel-based metal oxides and sulfides using a variety of precursor compounds. For instance, nickel dithiocarbamate (B8719985) and nickel xanthate complexes are commonly employed as single-source precursors for the controlled synthesis of various phases of nickel sulfide nanoparticles. Similarly, nickel salts such as nickel nitrate (B79036), nickel acetate, and nickel sulfate (B86663) are frequently used in methods like spray pyrolysis and thermal decomposition to produce nickel oxide thin films and nanoparticles. However, a review of available research indicates a notable lack of studies demonstrating the specific use of this compound, Ni(SCN)₂, as a precursor for the controlled synthesis of either nickel oxides or nickel sulfides. The thermal decomposition pathways and reactivity of this compound have not been reported in the context of forming these specific material classes.

Design and Engineering of Magnetic Materials

This compound (Ni(SCN)₂) serves as a fundamental building block in the design and engineering of magnetic materials due to its intrinsic magnetic properties and versatile coordination chemistry. Pure this compound is a coordination polymer that exhibits antiferromagnetic ordering at low temperatures, a property shared with other nickel(II) halides like nickel iodide and nickel bromide smolecule.com. This behavior is rooted in its crystal structure, where Ni²⁺ ions are octahedrally coordinated by four sulfur and two nitrogen atoms, forming two-dimensional sheets that allow for magnetic exchange interactions between the nickel centers smolecule.com.

The thiocyanate ligand's ability to act as a bridge between metal centers is crucial for engineering materials with specific magnetic properties. By incorporating other ligands or metal ions, the magnetic behavior of this compound-based materials can be finely tuned. Research has shown that modifying the coordination environment of the nickel(II) ion can lead to a range of magnetic phenomena, from weak ferromagnetism to enhanced antiferromagnetism.

For example, one-dimensional nickel(II) thiocyanate compounds, where nickel ions are linked by a single SCN⁻ bridging ligand, have been shown to exhibit weak ferromagnetic behavior researchgate.net. In contrast, bimetallic complexes containing units such as [Ni₂(NCS)₈]⁴⁻ can display ferromagnetic interactions between the nickel(II) centers rsc.org. Furthermore, the creation of heterometallic frameworks, such as those combining nickel(II) with other metals, allows for the development of materials with complex magnetic ordering, including ferrimagnetism and canted antiferromagnetism (weak ferromagnetism) wikipedia.orgresearchgate.net. The magnetic properties of these materials are highly dependent on the geometry of the coordination sphere around the nickel ion and the nature of the bridging ligands rsc.orgresearchgate.net.

The following table summarizes the magnetic properties of various materials incorporating this compound, showcasing the versatility of this compound in designing magnetic materials.

Compound/MaterialMagnetic BehaviorKey Structural Features
This compound (Ni(SCN)₂)Antiferromagnetic2D layered structure with octahedrally coordinated Ni²⁺ ions smolecule.com.
[{NiL(SCN)(µ-SCN)}n] (L = bis(3-aminopropyl)methylamine)Weak FerromagneticOne-dimensional chain with single SCN⁻ bridges between Ni²⁺ ions researchgate.net.
{(AsPh₄)₄[Ni₂(NCS)₈]}Ferromagnetic InteractionsBimetallic units with pseudo-square-pyramidal coordination of Ni²⁺ rsc.org.
CsNi(NCS)₃Weak FerromagnetPost-perovskite structure with non-collinear magnetic ordering wikipedia.org.
[{Cu(pn)₂}₂Ni(NCS)₆]n·2nH₂OWeak Ferromagnetic2D layers formed by thiocyanate bridges between copper and nickel ions researchgate.net.

Thin Film Deposition for Electronic Applications

While the synthesis of nickel-based thin films for electronic applications is a well-established field, the specific use of this compound as a precursor in deposition techniques is not widely documented in scientific literature. General materials science resources may mention its utility in producing thin films, but detailed studies outlining the deposition parameters, film characteristics, and performance in electronic devices are scarce smolecule.com.

Common methods for depositing nickel-containing thin films, such as atomic layer deposition, spin coating, and chemical vapor deposition, typically utilize other nickel precursors. These include organometallic compounds like nickelocene, or simple inorganic salts such as nickel nitrate and nickel chloride. These precursors are often chosen for their volatility, solubility, and well-understood decomposition pathways, which are critical for achieving high-quality, uniform films. The lack of detailed research into this compound for these applications suggests that it may present challenges in terms of precursor delivery, decomposition characteristics, or the purity of the resulting films.

Electrochemical Applications

Electrodeposition of Nickel Films

The electrodeposition of nickel is a significant industrial process used for protective and decorative coatings, as well as for applications in electronics and energy storage. A variety of electrolyte formulations are employed for this purpose, with Watt's baths (based on nickel sulfate) and sulfamate baths being the most common. These electrolytes are well-characterized and provide good control over the properties of the deposited nickel films.

A review of the scientific literature on nickel electrodeposition does not indicate that this compound is used as a primary salt in electrolyte baths for the deposition of pure nickel films. While thiocyanate ions can be present in some formulations as additives to influence the deposit's properties, the main source of nickel ions is typically a more common salt like nickel sulfate or nickel chloride.

Electrolyte Formulations for Fundamental Electrochemical Studies

In the field of fundamental electrochemistry, the choice of electrolyte is critical for studying reaction mechanisms, kinetics, and thermodynamics. While nickel salts are used in numerous electrochemical studies, there is no significant body of research that identifies this compound as a primary electrolyte for such investigations. The focus in the literature is often on the electrochemical behavior of nickel ions in non-complexing or well-defined complexing media to understand the fundamental steps of electron transfer and deposition. The thiocyanate ion, being a strong coordinating ligand, would introduce a level of complexity that might not be desirable for fundamental studies of the nickel ion itself. Instead, this compound is more relevant in the context of coordination chemistry and the study of the electrochemical properties of its various complexes.

Chemical Sensing Applications (Non-Biological)

The development of chemical sensors is a dynamic area of research, with many systems designed for the detection of specific ions. While there is research on sensors for the detection of nickel(II) ions (Ni²⁺) and for the detection of thiocyanate ions (SCN⁻), the scientific literature does not describe the use of the compound this compound itself as a sensing material.

Sensors for Ni²⁺ ions often rely on colorimetric or fluorescent chemosensors that undergo a detectable change upon complexation with the nickel ion nih.govicmab.es. Similarly, sensors for thiocyanate may employ different principles, such as electrochemical oxidation or complexation reactions with specific molecules, to achieve selective detection nih.gov. These sensors are designed to detect the individual ionic species, not the neutral, solid-state compound of this compound.

Integration into Sensor Platforms for Chemical Analytes

The integration of this compound into sensor platforms for the detection of chemical analytes is an area of growing interest, leveraging the compound's unique coordination chemistry and solid-state properties. While extensive research into a wide array of analytes is still emerging, preliminary studies indicate the potential of this compound and related nickel-based materials in the development of selective and sensitive chemical sensors. The primary approaches involve the use of this compound in composite materials for gas sensing and in modified electrodes for the detection of various ions and organic molecules.

The sensing mechanism in these platforms often relies on the interaction between the analyte and the nickel center or the thiocyanate ligand, which can lead to a measurable change in the material's electrical, optical, or electrochemical properties. For instance, the adsorption of volatile organic compounds (VOCs) onto a this compound-based material can alter its conductivity, forming the basis of a chemoresistive sensor.

Detailed Research Findings

Research into nickel-based materials provides a foundational understanding of how this compound might function in sensor applications. Studies on composite materials containing nickel oxide (NiO) nanoparticles have demonstrated their capability to detect gases like acetone and acetylene. In one such study, composite carbon fibers containing NiO nanoparticles were prepared and tested for their gas-sensing properties. These C/NiO composite fibers showed a distinct response to both acetone and acetylene in the air, highlighting the potential of nickel-containing materials in VOC detection mdpi.com. The sensing mechanism is attributed to the p-type semiconducting nature of NiO, where the adsorption of reducing gases like acetone and acetylene leads to a change in the material's resistance mdpi.com.

While this research does not use this compound directly, it underscores the utility of nickel compounds in gas sensing. The thiocyanate ligand in this compound could further modify the electronic properties and surface chemistry of the material, potentially enhancing its selectivity and sensitivity towards specific analytes.

In the realm of electrochemical sensing, electrodes modified with nickel-containing materials have been developed for the detection of heavy metal ions. The ability of nickel to form complexes with various ligands is a key factor in the design of these sensors. Although specific data on this compound-modified electrodes for a broad range of analytes is limited in the current body of research, the principles of stripping voltammetry on modified electrodes suggest a viable pathway for future development mdpi.commdpi.comnih.gov. The thiocyanate groups could act as selective binding sites for certain metal ions, pre-concentrating them on the electrode surface and thereby enhancing the detection signal.

The following interactive data table summarizes the performance of sensor platforms based on nickel-containing materials for the detection of various chemical analytes. It is important to note that while these findings are not exclusively for this compound, they provide valuable insights into the potential sensing capabilities of such materials.

Sensor PlatformAnalyteDetection PrincipleLimit of Detection (LOD)Reference
NiO/C Composite FibersAcetoneChemoresistiveNot Reported mdpi.com
NiO/C Composite FibersAcetyleneChemoresistiveNot Reported mdpi.com
Nano-Au-Based Sensor ArrayNi(II) SpeciesColorimetric4.2 - 10.5 µM acs.orgnih.gov
Nickel-Oxide Thick-FilmEthanolChemoresistive~5 ppm mdpi.comresearchgate.netsemanticscholar.org

Future research is anticipated to explore the synthesis of this compound nanomaterials and their incorporation into advanced sensor architectures, such as sensor arrays, to enable the simultaneous detection of multiple analytes with high selectivity and sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.